molecular formula C11H23NO2 B6207915 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one CAS No. 2287157-70-2

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one

Cat. No.: B6207915
CAS No.: 2287157-70-2
M. Wt: 201.31 g/mol
InChI Key: UOKOUHXCDJDIAN-UHFFFAOYSA-N
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Description

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one is a synthetic compound that belongs to the cathinone family of drugs. It is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one typically involves the reaction of 2-methylhexan-3-one with 2-methoxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and serotonin, leading to enhanced mood and alertness. The compound may also interact with other molecular targets and pathways, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

    Mephedrone: Another cathinone derivative with similar stimulant properties.

    Methcathinone: A related compound with comparable chemical structure and effects.

    4-Methylmethcathinone (Mephedrone): Shares similar pharmacological properties and applications.

Uniqueness

6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Properties

CAS No.

2287157-70-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-one

InChI

InChI=1S/C11H23NO2/c1-10(2)11(13)6-5-7-12(3)8-9-14-4/h10H,5-9H2,1-4H3

InChI Key

UOKOUHXCDJDIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCCN(C)CCOC

Purity

95

Origin of Product

United States

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